![molecular formula C18H21IN2O2 B4024377 1-[3-(benzyloxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4024377.png)
1-[3-(benzyloxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide
Description
The chemical compound belongs to the benzimidazole class, known for its diverse applications in materials science, pharmaceuticals, and organic electronics. Although specific studies on "1-[3-(benzyloxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide" are limited, insights can be derived from related compounds within the benzimidazole family and their known properties and synthesis methods.
Synthesis Analysis
Benzimidazoles and their derivatives are typically synthesized through the reaction of o-phenylenediamine with carboxylic acids or their derivatives. For substituted benzimidazoles like the compound , modifications in the synthesis process, such as the introduction of benzyloxy and hydroxypropyl groups, are crucial. The synthesis process often involves several steps, including the formation of intermediate compounds and subsequent functional group transformations (Holbrey et al., 2003).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The specific substituents attached to this core structure significantly influence the compound's electronic and physical properties. Techniques such as X-ray diffraction and NMR spectroscopy are instrumental in elucidating the detailed structure and confirming the presence of specific functional groups (Akkurt et al., 2004).
Chemical Reactions and Properties
Benzimidazole derivatives engage in a variety of chemical reactions, depending on their functional groups. The presence of a benzyloxy group may facilitate nucleophilic substitution reactions, while the hydroxypropyl group could be involved in esterification or etherification reactions. These chemical properties allow for the further functionalization of the molecule and its application in synthesis and material science (Sánchez-Moreno et al., 2003).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are largely determined by their molecular structure and substituents. For example, the introduction of hydroxy and benzyloxy groups might increase solubility in polar solvents, affecting their application in liquid formulations and reactions (Eriksen et al., 1998).
Chemical Properties Analysis
The chemical behavior of "1-[3-(benzyloxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide" in reactions is influenced by its functional groups. For instance, the iodide ion might participate in nucleophilic substitution reactions, while the methyl group on the imidazole ring can affect the compound's basicity and nucleophilicity. Understanding these chemical properties is essential for harnessing the compound's potential in synthesis and material applications (Naresh et al., 2014).
properties
IUPAC Name |
1-(3-methylbenzimidazol-3-ium-1-yl)-3-phenylmethoxypropan-2-ol;iodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N2O2.HI/c1-19-14-20(18-10-6-5-9-17(18)19)11-16(21)13-22-12-15-7-3-2-4-8-15;/h2-10,14,16,21H,11-13H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLZDBJSKAYJFC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C2=CC=CC=C21)CC(COCC3=CC=CC=C3)O.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Benzyloxy-2-hydroxy-propyl)-1-methyl-3H-benzoimidazol-1-ium |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.